molecular formula C15H20N2O3S B3498042 1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B3498042
M. Wt: 308.4 g/mol
InChI Key: KEPNCYATQYREPF-UHFFFAOYSA-N
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Description

1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that features an indole core structure Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its combination of an indole core with a sulfonyl and piperidino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-11-5-7-17(8-6-11)21(19,20)13-3-4-14-12(9-13)10-15(18)16(14)2/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNCYATQYREPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
Reactant of Route 4
1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
1-METHYL-5-[(4-METHYLPIPERIDINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

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